molecular formula C21H16ClN3O5 B11539298 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11539298
M. Wt: 425.8 g/mol
InChI Key: ILDJTAPYWWGZDH-WYMPLXKRSA-N
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Description

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate: is a complex organic compound with the following chemical formula:

C25H19ClN4O4S\text{C}_{25}\text{H}_{19}\text{ClN}_4\text{O}_4\text{S}C25​H19​ClN4​O4​S

. It belongs to the class of benzothiazole derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of an appropriate amine (such as furan-2-ylamine) with an acyl chloride (e.g., 2-chlorobenzoyl chloride) to form the amide linkage. The subsequent reaction with hydrazine hydrate yields the hydrazone intermediate, which then undergoes cyclization to form the final product .

Reaction Conditions: The specific reaction conditions, solvents, and temperatures vary depending on the synthetic pathway. Researchers have explored different methods to optimize yields and purity.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups, affecting its properties.

    Substitution: Substitution reactions at the aromatic ring or other functional groups are possible.

Common Reagents and Conditions:

    Hydrazine hydrate: Used for hydrazone formation.

    Acyl chlorides: Essential for amide bond formation.

    Cyclization agents: Required for the final product formation.

Major Products: The major product is the target compound itself, 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in material science and catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related benzothiazole derivatives:

    4-{(E)-[2-(2-{[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-chlorobenzoate: .

    2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate: .

    4-{(E)-[2-(2-{2-[(Cyclohexylamino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 3-chlorobenzoate: .

Properties

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

IUPAC Name

[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H16ClN3O5/c22-17-5-2-1-4-16(17)21(28)30-15-9-7-14(8-10-15)12-24-25-19(26)13-23-20(27)18-6-3-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+

InChI Key

ILDJTAPYWWGZDH-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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